N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea
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Overview
Description
N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring and a pyridine ring connected through a urea linkage, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea typically involves the reaction of naphthylamine with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell wall synthesis in fungi or bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds are similar in structure and are used as ligands in catalysis.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Known for its fungicidal properties.
Uniqueness
N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea is unique due to its specific combination of naphthalene and pyridine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
56914-13-7 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-[(1-oxidopyridin-1-ium-4-yl)methyl]urea |
InChI |
InChI=1S/C17H15N3O2/c21-17(18-12-13-8-10-20(22)11-9-13)19-16-7-3-5-14-4-1-2-6-15(14)16/h1-11H,12H2,(H2,18,19,21) |
InChI Key |
SPIIKPFHKLZEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=[N+](C=C3)[O-] |
Origin of Product |
United States |
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